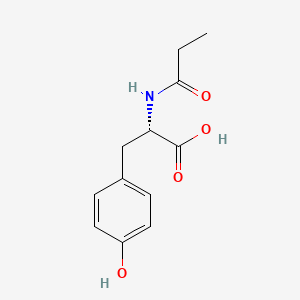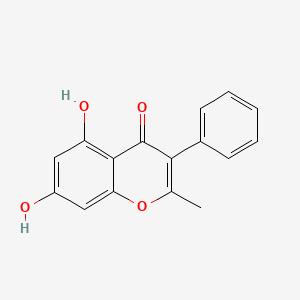
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with acetylacetone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can further enhance the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated or acylated flavonoid derivatives.
Aplicaciones Científicas De Investigación
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The biological effects of 5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be compared with other flavonoids such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Studied for its neuroprotective and anti-inflammatory activities.
Uniqueness
The unique combination of hydroxyl and methyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
844-95-1 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-9-14(10-5-3-2-4-6-10)16(19)15-12(18)7-11(17)8-13(15)20-9/h2-8,17-18H,1H3 |
Clave InChI |
MXFHUAREZRSXMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660758.png)
![(4-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660759.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-morpholin-4-ylpyrimidin-2-one](/img/structure/B1660761.png)
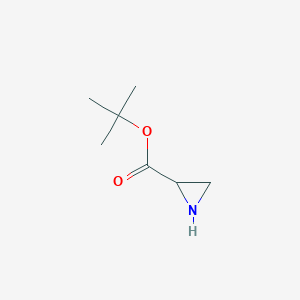
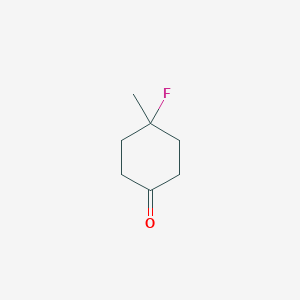

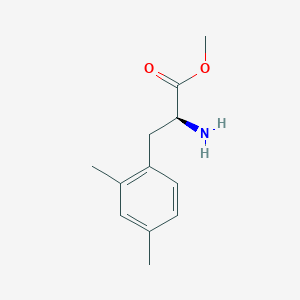
![2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-](/img/structure/B1660774.png)
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)
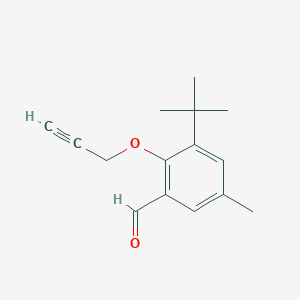
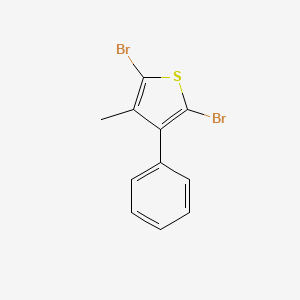
![(17beta)-3,3-[ethylenebis(oxy)]-17-hydroxyandrost-5-ene-17-carbonitrile](/img/structure/B1660779.png)
